1-Bromo-2-((2-methoxyethoxy)methyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)-1-(2-methoxyethoxy)pentane is an organic compound that features a bromomethyl group attached to a pentane backbone, with a methoxyethoxy substituent. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-methoxyethoxy)pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethyl)-1-(2-methoxyethoxy)pentane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-1-(2-methoxyethoxy)pentane has several applications in scientific research:
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material science: It can be used in the preparation of polymers and other materials with specific properties.
Biological studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-1-(2-methoxyethoxy)pentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. In oxidation reactions, the methoxyethoxy group is oxidized to form aldehydes or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-methoxyethoxy)pentane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(chloromethyl)-1-(2-methoxyethoxy)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
2-(bromomethyl)-1-(2-ethoxyethoxy)pentane: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group, affecting its solubility and reactivity.
Uniqueness
2-(bromomethyl)-1-(2-methoxyethoxy)pentane is unique due to the presence of both a bromomethyl group and a methoxyethoxy group, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
Molekularformel |
C9H19BrO2 |
---|---|
Molekulargewicht |
239.15 g/mol |
IUPAC-Name |
1-bromo-2-(2-methoxyethoxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO2/c1-3-4-9(7-10)8-12-6-5-11-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
PIWVUVDMUMGBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COCCOC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.